molecular formula C11H19N3O2 B13551669 Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate

Cat. No.: B13551669
M. Wt: 225.29 g/mol
InChI Key: KCEQRNYKPKXIKU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological pathways. The specific pathways and targets depend on the context in which the compound is used, such as inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate, a compound with a unique structure, has garnered attention for its potential biological activities. This article reviews the available data on its biological effects, including anticancer properties, immunomodulatory effects, and other therapeutic potentials.

  • Molecular Formula : C9H16N4O
  • Molar Mass : 196.25 g/mol
  • CAS Number : 1248278-95-6

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological pathways. The following sections detail specific areas of interest.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with structural similarities have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, such as MCF-7 and A549 .
CompoundIC50 (µM)Cancer Cell Line
Compound A3.0MCF-7
Compound B21.3A549
Compound C5.85Various

These findings suggest that this compound may possess similar anticancer capabilities.

Immunomodulatory Effects

Immunomodulation is another area where this compound shows promise. Research indicates that certain derivatives can enhance immune responses:

  • Rescue Assays : In studies involving mouse splenocytes, specific analogs were able to rescue immune cells effectively, indicating potential applications in immunotherapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies suggest interactions with key proteins involved in cancer progression and immune regulation.

Case Studies and Research Findings

A review of various studies highlights the compound's potential:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against multiple cancer cell lines.
  • Animal Models : In vivo studies are required to fully understand the therapeutic potential and safety profile of this compound.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)pentanoate

InChI

InChI=1S/C11H19N3O2/c1-8(14-6-5-13-9(14)2)7-11(3,12)10(15)16-4/h5-6,8H,7,12H2,1-4H3

InChI Key

KCEQRNYKPKXIKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(C)CC(C)(C(=O)OC)N

Origin of Product

United States

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